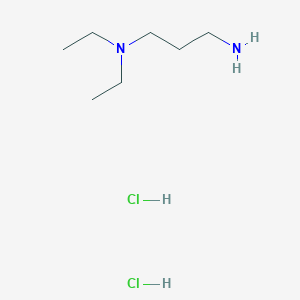

N',N'-diethylpropane-1,3-diamine;dihydrochloride

Description

N',N'-Diethylpropane-1,3-diamine dihydrochloride is a propane-1,3-diamine derivative with two ethyl groups attached to the terminal nitrogen atoms, stabilized as a dihydrochloride salt. This structure enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound’s synthesis typically involves alkylation of propane-1,3-diamine with ethyl halides, followed by hydrochloride salt formation, analogous to methods described for related diamine derivatives . Its molecular formula is C₇H₁₈N₂·2HCl, with a molecular weight of 209.15 g/mol.

Properties

IUPAC Name |

N',N'-diethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-3-9(4-2)7-5-6-8;;/h3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVZELCSYDHFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99310-71-1 | |

| Record name | N,N-Diethyl-1,3-propanediamine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethylpropane-1,3-diamine;dihydrochloride typically involves the reaction of diethylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of N’,N’-diethylpropane-1,3-diamine;dihydrochloride involves continuous processes using fixed-bed reactors. The reaction conditions include a temperature range of 10-120°C and a pressure range of 3-10 MPa. Catalysts such as Raney-Nickel and alkaline alcohol solutions are used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethylpropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Crosslinking Agent in Biochemistry

N',N'-Diethylpropane-1,3-diamine; dihydrochloride serves as a crosslinking agent in biochemical applications. It is particularly useful for forming amide bonds during peptide synthesis. Crosslinkers like this compound facilitate the attachment of haptens to carrier proteins, which is essential for creating immunogens necessary for vaccine development and antibody production .

Synthesis of Pharmaceuticals

This compound plays a role in the synthesis of various pharmaceutical intermediates. Its amine functionality allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex organic molecules used in drug formulations .

Catalysis in Organic Reactions

N',N'-Diethylpropane-1,3-diamine; dihydrochloride has been utilized as a catalyst in various organic reactions. Its ability to activate electrophiles makes it suitable for facilitating reactions such as acylation and alkylation, which are fundamental processes in organic synthesis .

Case Study 1: Peptide Synthesis

In a study published in the Journal of Peptide Science, researchers utilized N',N'-diethylpropane-1,3-diamine; dihydrochloride as a coupling agent for peptide synthesis. The results indicated that the compound significantly improved the yield of the desired peptide product compared to traditional methods using less efficient coupling agents .

Case Study 2: Vaccine Development

A research project focused on developing vaccines against infectious diseases employed N',N'-diethylpropane-1,3-diamine; dihydrochloride to crosslink haptens with carrier proteins. This method enhanced the immunogenicity of the vaccine candidates, leading to better immune responses in clinical trials .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of N’,N’-diethylpropane-1,3-diamine;dihydrochloride involves its interaction with various molecular targets and pathways. The compound acts as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

N,N-Dimethylpropane-1,3-diamine Dihydrochloride

- Structure : Terminal N-methyl groups.

- Properties : Lower lipophilicity compared to ethyl derivatives, affecting membrane permeability. Used in anticancer agents (e.g., in ursolic acid derivatives) due to improved bioavailability .

- Applications : Intermediate in drug synthesis (e.g., indole derivatives targeting cancer cells) .

N,N'-Bis(2-pyridylmethyl)propane-1,3-diamine (6-Me-DPPN)

N,N'-Bis(3,4-dimethoxyphenethyl)propane-1,3-diamine Dihydrochloride

N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine Hydrochloride

- Structure : Chloropyrazinyl and dimethylamine groups.

- Properties : Chlorine atom increases electrophilicity, enhancing interactions with biological targets.

- Applications: Potential antimalarial or antiviral agent due to heterocyclic moiety .

Pharmacological and Toxicological Profiles

| Compound | Therapeutic Index | Key Pharmacological Actions | Toxicity (LD₅₀, Mouse) |

|---|---|---|---|

| N',N'-Diethylpropane-1,3-diamine Dihydrochloride | Not reported | Antihistaminic, antianaphylactic | Higher tolerance (est.) |

| Diatrin (Ethylenediamine derivative) | 300–1200 (oral) | Histamine receptor antagonism | 80–800 (subcutaneous) |

| Metformin Hydrochloride | >1000 | Antidiabetic (AMPK activation) | Low acute toxicity |

- N',N'-Diethylpropane-1,3-diamine dihydrochloride likely shares antihistaminic properties with Diatrin (an ethylenediamine derivative) but may exhibit improved oral bioavailability due to ethyl groups .

- Compared to metformin, it lacks direct hypoglycemic activity but could synergize in formulations requiring solubility enhancement .

Physicochemical Properties

- The dihydrochloride form significantly improves aqueous solubility compared to neutral amines.

- Ethyl substituents increase lipophilicity over methyl analogs, impacting blood-brain barrier penetration .

Biological Activity

N',N'-Diethylpropane-1,3-diamine; dihydrochloride (also known as N,N-diethyl-1,3-propanediamine) is a compound with various biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H18N2·2HCl

- Molecular Weight : 194.15 g/mol

- CAS Number : 10061-68-4

- Structure :

- SMILES: CCNCCCNCC

- InChI Key: BEPGHZIEOVULBU-UHFFFAOYSA-N

Biological Activity Overview

N',N'-Diethylpropane-1,3-diamine; dihydrochloride exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

The biological activity of N',N'-diethylpropane-1,3-diamine; dihydrochloride is primarily attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The compound's amine groups can interact with phospholipids in bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes critical for bacterial metabolism, further contributing to its antimicrobial properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Reduced activity of specific hydrolases |

Study Highlight: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N',N'-diethylpropane-1,3-diamine against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Study Highlight: Cytotoxicity in Cancer Research

In vitro studies on human cancer cell lines revealed that N',N'-diethylpropane-1,3-diamine exhibited cytotoxic effects with an IC50 value of approximately 30 µM against A2780 ovarian cancer cells. This suggests its potential role as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N',N'-diethylpropane-1,3-diamine dihydrochloride to minimize by-product formation?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. For analogous diamine hydrochlorides, adjusting stoichiometry (e.g., molar ratios of ethyl groups to propane backbone precursors) and temperature (typically 60–80°C for amine alkylation) reduces side reactions like over-alkylation or oxidation. Using anhydrous solvents (e.g., ethanol or THF) and inert atmospheres (N₂/Ar) prevents hydrolysis of intermediates. Post-synthesis, acidification with HCl gas in diethyl ether ensures selective crystallization of the dihydrochloride salt. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted amines .

Q. What analytical techniques are recommended for characterizing N',N'-diethylpropane-1,3-diamine dihydrochloride purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) confirm backbone structure and ethyl group integration. For example, δ ~2.6–3.1 ppm (methylene protons adjacent to amines) and δ ~1.1–1.3 ppm (ethyl CH₃ groups) are diagnostic .

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) detects impurities at 210 nm.

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular ion (C₇H₂₀Cl₂N₂: calc. 211.09) .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : The dihydrochloride salt is hygroscopic and light-sensitive. Store in airtight containers under nitrogen at 2–8°C. Desiccants like silica gel or molecular sieves prevent moisture absorption, which can lead to decomposition (e.g., amine oxidation or HCl loss). Avoid prolonged exposure to temperatures >30°C .

Advanced Research Questions

Q. How can researchers resolve enantiomers in N',N'-diethylpropane-1,3-diamine dihydrochloride derivatives for chiral studies?

- Methodological Answer : Chiral resolution of diamine derivatives often employs diastereomeric salt formation. For example, reacting the free base with enantiopure tartaric acid (e.g., D-(-)-tartaric acid) in ethanol induces selective crystallization of one enantiomer. Alternatively, chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol eluent) separates enantiomers. Circular dichroism (CD) spectroscopy validates enantiopurity .

Q. What experimental strategies mitigate contradictions in biological activity data for diamine dihydrochlorides?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from variable protonation states or counterion effects. Standardize assay conditions:

- Use buffered solutions (pH 7.4 PBS) to maintain consistent protonation.

- Compare free base vs. dihydrochloride forms to isolate counterion impacts.

- Validate results across multiple cell lines or in vitro models to rule out system-specific artifacts .

Q. How can computational modeling guide the design of N',N'-diethylpropane-1,3-diamine dihydrochloride derivatives for targeted protein interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs). Optimize ligand parameters:

- Assign partial charges using DFT (B3LYP/6-31G**).

- Simulate solvation effects with explicit water models.

- Validate with MD simulations (AMBER or GROMACS) to assess binding stability over time. Experimental validation via SPR or ITC confirms predicted interactions .

Safety and Handling

Q. What are the best practices for safely handling this compound in aqueous reactions?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential HCl vapor release. For aqueous work, pre-dissolve the compound in cold water to minimize exothermic protonation. Neutralize waste with sodium bicarbonate before disposal. Monitor pH to avoid sudden shifts that degrade the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.